molecular formula C7H10F2N4O B3039233 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1001518-82-6

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B3039233
CAS No.: 1001518-82-6
M. Wt: 204.18 g/mol
InChI Key: WTZOYIHSKBKRDJ-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific reaction conditions. For instance, the reaction can be carried out using a difluoromethylating reagent such as ClCF2H in the presence of a base like NaHCO3 and a catalyst like Ir(ppy)3 under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides (e.g., Br2) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
  • 2-(3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
  • 2-(3-(Bromomethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide

Uniqueness

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These characteristics make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O/c1-4-2-5(7(8)9)12-13(4)3-6(14)11-10/h2,7H,3,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZOYIHSKBKRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174854
Record name 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001518-82-6
Record name 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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